molecular formula C16H16BrNOS B3695157 N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

Cat. No.: B3695157
M. Wt: 350.3 g/mol
InChI Key: NJYXZQWTKNVETM-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methylphenylmethylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c1-12-4-2-3-5-13(12)10-20-11-16(19)18-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXZQWTKNVETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2-methylbenzyl chloride.

    Formation of Intermediate: 4-bromoaniline reacts with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using similar starting materials and conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted acetamide.

    Substitution: Azido or thiocyanato derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
  • N-(4-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
  • N-(4-iodophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

Uniqueness

“N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide” is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s physical and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Reactant of Route 2
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N-(4-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

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